molecular formula C21H21N3O3 B2753095 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1226432-79-6

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2753095
CAS RN: 1226432-79-6
M. Wt: 363.417
InChI Key: DCUOEMIXJJCKKK-UHFFFAOYSA-N
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Description

“N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is known to be a part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The compound contains a phenyl group attached to the oxadiazole ring, a tetrahydro-2H-pyran ring, and a carboxamide group .

Scientific Research Applications

Drug Design and Discovery

The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry due to its bioisosteric properties and biological activities. It serves as a core structure for developing new drugs . This compound, with its oxadiazole moiety, has potential applications in drug design, particularly as a scaffold for creating novel therapeutic agents.

Enzyme Inhibition

Compounds containing the 1,2,4-oxadiazole unit have been identified as selective inhibitors of various enzymes. These include human carbonic anhydrase isoforms, which are relevant in cancer therapy . The subject compound could be explored for its enzyme inhibitory activity, contributing to the development of targeted cancer treatments.

Agricultural Chemicals

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. They have been synthesized and evaluated for their effectiveness against plant diseases and pests . This compound could be used to develop new pesticides or fungicides, enhancing crop protection strategies.

Antibacterial Agents

Some derivatives have shown strong antibacterial effects against pathogens like Xanthomonas oryzae, which affect crops such as rice . The compound could be investigated for its antibacterial properties, potentially leading to the creation of new antibacterial agents for agricultural use.

Material Science

Due to their structural properties, 1,2,4-oxadiazole derivatives are used in the development of scintillating materials and OLEDs . The compound could be applied in material science to create new materials with desirable electronic or photonic properties.

Organic Synthesis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles, which is a valuable trait in organic synthesis . This compound could be utilized as a precursor for synthesizing various heterocyclic compounds, expanding the toolkit available to organic chemists.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by other oxadiazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-22-19(27-24-15)16-7-9-18(10-8-16)23-20(25)21(11-13-26-14-12-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUOEMIXJJCKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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